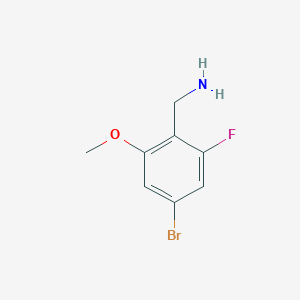

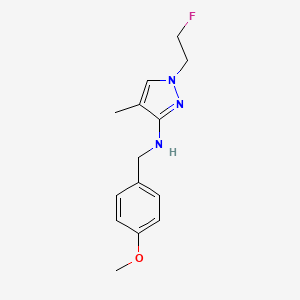

![molecular formula C14H17F2N3 B11740208 [(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740208.png)

[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(2,5-ジフルオロフェニル)メチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンは、ジフルオロフェニル基とピラゾリル基を組み合わせた有機化合物です。

合成方法

合成経路と反応条件

[(2,5-ジフルオロフェニル)メチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンの合成は、一般的に以下の手順が含まれます。

ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性条件下で反応させることにより合成できます。

ジフルオロフェニル基の導入: ジフルオロフェニル基は、求核置換反応により導入できます。この反応では、適切なジフルオロベンゼン誘導体が求核剤と反応します。

2つの部分のカップリング: 最後のステップでは、ジフルオロフェニル基とピラゾール環を適切なリンカーを使用してカップリングします。これは、多くの場合、パラジウム触媒クロスカップリング反応を使用します。

工業生産方法

この化合物の工業生産では、大規模合成向けに上記の合成経路を最適化する必要があります。これには、反応効率と収率を高めるために連続フローリアクターを使用すること、および廃棄物と環境への影響を最小限に抑えるためにグリーンケミストリーの原則を採用することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

Coupling of the Two Moieties: The final step involves coupling the difluorophenyl group with the pyrazole ring through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

化学反応の分析

反応の種類

酸化: この化合物は、特にピラゾール環で酸化反応を受ける可能性があり、さまざまな酸化誘導体の生成につながります。

還元: 還元反応は、ジフルオロフェニル基を標的にし、それをより反応性の高いフェニル基に変換できます。

置換: この化合物は、特にジフルオロフェニル基で求核置換反応に関与できます。ここでは、フッ素原子が他の求核剤によって置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件で使用できます。

生成される主要な生成物

酸化: ピラゾール環の酸化誘導体。

還元: 還元されたフェニル誘導体。

置換: 置換されたジフルオロフェニル誘導体。

科学研究の応用

[(2,5-ジフルオロフェニル)メチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンには、いくつかの科学研究の応用があります。

医薬品化学: この化合物は、特に抗炎症作用と抗がん作用の観点から、創薬におけるファーマコフォアとしての可能性が調査されています。

材料科学: 有機半導体や発光ダイオード(LED)などの高度な材料の開発における使用が検討されています。

生物学的研究: この化合物は、タンパク質や核酸などの生体高分子との相互作用を理解するための研究で使用されています。

科学的研究の応用

[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

作用機序

[(2,5-ジフルオロフェニル)メチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンの作用機序には、特定の分子標的との相互作用が含まれます。ジフルオロフェニル基は、タンパク質中の芳香族残基とπ-πスタッキング相互作用を行うことができます。一方、ピラゾール環は、極性残基と水素結合を形成できます。これらの相互作用は、酵素や受容体の活性を調節し、この化合物の観察された生物学的効果につながる可能性があります。

類似の化合物との比較

類似の化合物

- [(2,4-ジフルオロフェニル)メチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミン

- [(2,6-ジフルオロフェニル)メチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミン

- [(2,5-ジフルオロフェニル)メチル][(1-メチル-3-エチル-1H-ピラゾール-4-イル)メチル]アミン

独自性

[(2,5-ジフルオロフェニル)メチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンは、フェニル環上のフッ素原子の特定の位置によりユニークです。これは、その電子特性と反応性に影響を与える可能性があります。この位置は、特定の生物学的標的への結合親和性を高める可能性があり、創薬や開発に役立つ化合物となります。

類似化合物との比較

Similar Compounds

- [(2,4-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

- [(2,6-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

- [(2,5-difluorophenyl)methyl][(1-methyl-3-ethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

特性

分子式 |

C14H17F2N3 |

|---|---|

分子量 |

265.30 g/mol |

IUPAC名 |

1-(2,5-difluorophenyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |

InChI |

InChI=1S/C14H17F2N3/c1-3-19-9-12(10(2)18-19)8-17-7-11-6-13(15)4-5-14(11)16/h4-6,9,17H,3,7-8H2,1-2H3 |

InChIキー |

APZQJQDYYQGBMG-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(C(=N1)C)CNCC2=C(C=CC(=C2)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride](/img/structure/B11740129.png)

![1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740134.png)

amine](/img/structure/B11740156.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740168.png)

![[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11740180.png)

![2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11740192.png)

![[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740205.png)

![rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans](/img/structure/B11740210.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740222.png)